molecular formula C15H11BrClN3O2S B1620830 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide CAS No. 648409-23-8

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1620830
M. Wt: 412.7 g/mol
InChI Key: GCUFLDLAVFBOJC-UHFFFAOYSA-N
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Description

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C15H10ClN3O2S.HBr. It is a yellow crystalline powder that is commonly used in scientific research for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and preventing the formation of new blood vessels that are necessary for tumor growth. It also exhibits antimicrobial and antifungal activities by disrupting the cell membranes of microorganisms.

Biochemical And Physiological Effects

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been shown to have a neuroprotective effect and may be useful in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide in lab experiments is its broad range of biological and pharmacological activities. It can be used to study the mechanisms of cancer cell growth, microbial infections, and neurodegenerative diseases. However, one limitation is that it may not be suitable for all types of experiments due to its specific properties and mechanisms of action.

Future Directions

There are many future directions for research on 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide. One area of interest is its potential use in combination therapy with other drugs to enhance its anticancer or antimicrobial effects. Another area of research is the development of new derivatives of this compound with improved properties and efficacy. Additionally, further studies are needed to fully elucidate the mechanisms of action and biochemical effects of this compound.

Scientific Research Applications

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S.BrH/c16-13-7-6-11(19(20)21)8-12(13)14-9-22-15(18-14)17-10-4-2-1-3-5-10;/h1-9H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUFLDLAVFBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380494
Record name 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide

CAS RN

648409-23-8
Record name 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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